2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This process can be mediated by Selectfluor, a fluorinating agent, under specific reaction conditions. The reaction environment plays a crucial role in determining the outcome, with different conditions favoring the formation of either gem-difluoro-oxylated or monofluoro-oxylated quinazolinones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its potential use in drug development, particularly for its effects on specific biological targets.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the quinazolinone core can interact with various biological molecules. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethyl Quinazolinone: Similar in structure but with a difluoromethyl group instead of a dimethoxymethyl group.
4-Fluoromethyl Quinazolinone: Similar but with a fluoromethyl group.
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the rest of the structure
Uniqueness
2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxymethyl group can influence its solubility and reactivity, while the fluorophenyl group can enhance its biological activity and stability.
Properties
Molecular Formula |
C17H17FN2O3 |
---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17FN2O3/c1-22-17(23-2)15-19-14-6-4-3-5-13(14)16(21)20(15)12-9-7-11(18)8-10-12/h3-10,15,17,19H,1-2H3 |
InChI Key |
FIAWDZJPJHQTFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F)OC |
solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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